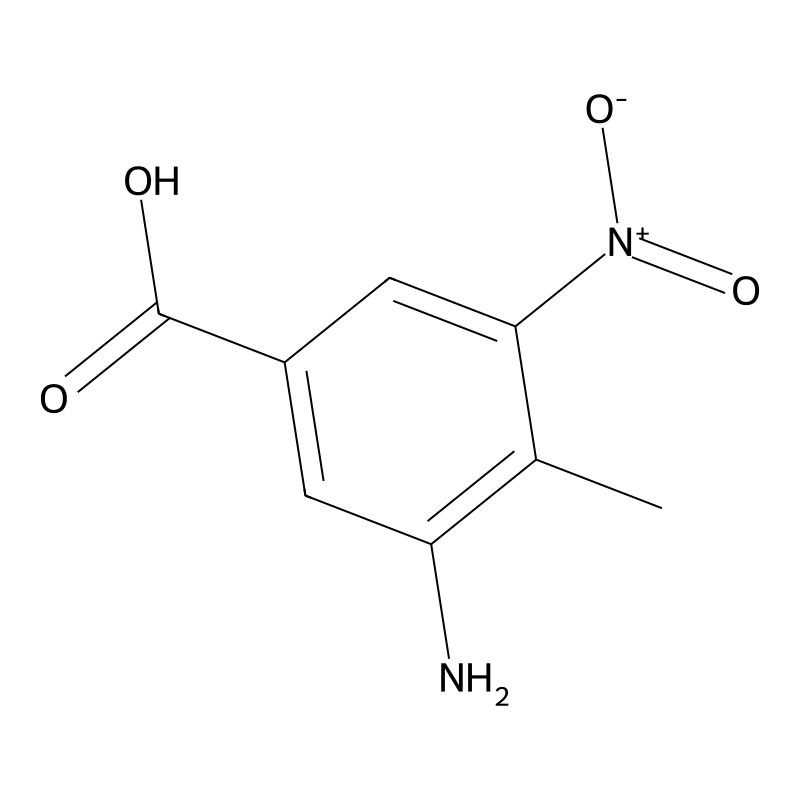3-Amino-4-methyl-5-nitrobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Scientific Field: Cell Analysis and Gene Therapy
Scientific Field: Cell Culture and Chromatography
Application: This compound is used in cell culture and chromatography.
Scientific Field: Genomics and Industrial Testing
Scientific Field: Herbicide and Pesticide Analysis
Application: This compound can form molecular adducts with commercially important herbicides and pesticides.
Scientific Field: Organic Synthesis
Scientific Field: Safety and Protection
Scientific Field: Chemical Detection
Application: This compound is used in the field of chemical detection.
Scientific Field: Organic Chemistry
Scientific Field: Enzyme Activation
3-Amino-4-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula and a molecular weight of 196.16 g/mol. It is characterized by the presence of an amino group, a methyl group, and a nitro group attached to a benzoic acid structure. This compound typically appears as a yellow crystalline powder and is sparingly soluble in water, making it suitable for various chemical and biological applications .
- Nitro group: Nitro compounds can be explosive under certain conditions.
- Carboxylic acid: May cause skin irritation.
- Aromatic amine: May be harmful if inhaled or ingested.
- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction: The nitro group can be reduced to an amino group.
- Substitution Reactions: The amino or nitro groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Common reagents used in these reactions include potassium permanganate for oxidation, iron powder with hydrochloric acid for reduction, and sodium hydroxide for substitution reactions .
Research indicates that 3-Amino-4-methyl-5-nitrobenzoic acid exhibits significant biological activity. It has been investigated for its potential therapeutic effects, particularly in the context of pharmaceutical research. The compound's ability to interact with biological systems may be attributed to its functional groups, which can influence enzyme activity and cellular signaling pathways. Additionally, it may serve as a non-ionic organic buffering agent in biological studies .
The synthesis of 3-Amino-4-methyl-5-nitrobenzoic acid typically involves the following steps:
- Nitration: Starting from 4-methyl-aniline or similar substrates, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid.
- Reduction: The resulting nitro group can be reduced to an amino group through catalytic hydrogenation or using reducing agents like iron powder in acidic conditions.
- Purification: The final product is purified through recrystallization techniques to achieve the desired purity levels .
3-Amino-4-methyl-5-nitrobenzoic acid has various applications in different fields:
- Pharmaceutical Industry: Utilized in drug formulation and development due to its biological activity.
- Organic Synthesis: Acts as a building block for synthesizing complex organic compounds.
- Biological Research: Employed as a buffering agent in cell cultures and other biological assays .
Studies on the interactions of 3-Amino-4-methyl-5-nitrobenzoic acid with other molecules indicate that it can form complexes with metal ions and other organic compounds. These interactions may enhance its efficacy as a pharmaceutical agent or as part of biochemical assays. The unique combination of functional groups allows it to engage in diverse chemical interactions, making it a valuable compound in research settings .
Several compounds share structural similarities with 3-Amino-4-methyl-5-nitrobenzoic acid. Below are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Amino-3-methyl-5-nitrobenzoic acid | Different position of amino group | |
| 2-Nitro-3-amino-4-methylbenzoic acid | Contains a bromine atom; different reactivity | |
| Methyl 4-amino-3-methyl-5-nitrobenzoate | Methyl ester derivative; altered solubility |
Uniqueness
The uniqueness of 3-Amino-4-methyl-5-nitrobenzoic acid lies in its specific arrangement of functional groups (amino, methyl, and nitro) on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This structural configuration enhances its potential applications in pharmaceuticals and organic synthesis, setting it apart from other related compounds .
XLogP3
GHS Hazard Statements
H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








